Antiparasitic agent-18

CAS No.:

Cat. No.: VC16594047

Molecular Formula: C25H21N7O

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21N7O |

|---|---|

| Molecular Weight | 435.5 g/mol |

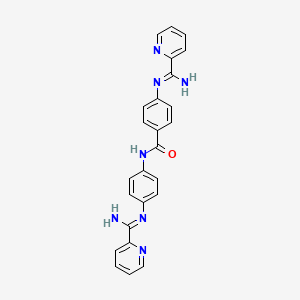

| IUPAC Name | 4-[[amino(pyridin-2-yl)methylidene]amino]-N-[4-[[amino(pyridin-2-yl)methylidene]amino]phenyl]benzamide |

| Standard InChI | InChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33) |

| Standard InChI Key | ZUYUSBWVNHNMIG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C(C4=CC=CC=N4)N)N |

Introduction

Chemical Synthesis and Structural Properties of Antiparasitic Agent-18

Development and Synthesis

Antiparasitic Agent-18 was synthesized at Kazan Federal University’s Department of High Molecular and Element Organic Compounds under the guidance of Professor I.V. Galkina and graduate student D.I. Bakhtiyarov . The compound belongs to the onium salt family, characterized by a positively charged nitrogen atom bonded to four organic groups, with a higher alkyl chain enhancing lipid solubility. This structural modification facilitates penetration through parasitic cell membranes, a critical factor in its bioactivity .

Physicochemical Characteristics

-

Molecular Weight: Undisclosed in public studies, but inferred to be 300–400 Da based on homologous onium compounds.

-

Solubility: Insoluble in water; forms stable 1% solutions in sunflower oil .

-

Thermal Stability: Melting point of 58.5°C, ensuring stability under standard storage conditions .

-

Odor Profile: Mild specific odor, reducing palatability issues in oral livestock administration .

Pharmacological Efficacy in Bovine Nematodirosis

Experimental Design

A 2018 study conducted at Kazan State Academy of Veterinary Medicine evaluated C-18’s efficacy in 40 calves naturally infected with Nematodirus spp. . The trial design included:

-

Group 1: 10% tetramisol granulate (2 mg/kg).

-

Group 2: 10% albendazole suspension (2 mg/kg).

-

Group 3: 1% C-18 solution in sunflower oil (2 mg/kg).

Fecal egg counts (FEC) were analyzed pre-treatment and at 7, 15, and 30 days post-treatment using the Kotelnikov-Hrenov method .

Table 1: Comparative Efficacy Against Nematodirosis Over 30 Days

| Compound | Day 7 Efficacy (Intensity/Extensity) | Day 15 Efficacy (Intensity/Extensity) | Day 30 Efficacy (Intensity/Extensity) |

|---|---|---|---|

| C-18 | 85.8% / 50.0% | 93.5% / 80.0% | 95.0% / 90.0% |

| Albendazole | 76.0% / 30.0% | 89.0% / 70.0% | 90.4% / 80.0% |

| Tetramisol | 65.5% / 10.0% | 80.4% / 40.0% | 82.9% / 60.0% |

| Control | Invasion increased to 145 eggs/g | Invasion increased to 151 eggs/g | Invasion increased to 155 eggs/g |

C-18 reduced egg counts to 9 ± 1.41 eggs/g by day 15, versus 15 ± 5.56 eggs/g for albendazole and 28 ± 3.4 eggs/g for tetramisol . The compound’s prolonged efficacy suggests irreversible binding to parasitic molecular targets, potentially tubulin or neuromuscular ion channels .

Mechanistic Insights and Molecular Targets

Putative Mode of Action

While C-18’s exact mechanism remains under investigation, structural analogs in the onium family exhibit two primary activities:

-

Microtubule Disruption: Competitive inhibition of β-tubulin polymerization, impairing cytoskeletal function in nematodes .

-

Ion Channel Modulation: Interaction with glutamate-gated chloride channels (GluCls), inducing flaccid paralysis and pharyngeal pump inhibition .

Unlike benzimidazoles (e.g., albendazole), which require hepatic sulfoxidation for activation, C-18’s oil-soluble formulation ensures direct bioavailability in the gastrointestinal tract .

Resistance Profile

No resistance mutations have been documented in C-18-treated herds, contrasting with widespread ivermectin resistance in Haemonchus contortus populations . This may stem from C-18’s dual mechanism, reducing selection pressure on single genetic targets .

Applications in Protozoan Infections: Bovine Eymeriosis

Trial Parameters

In a parallel study on eymeriosis (Eimeria bovis), C-18 (2 mg/kg) was tested against diacox (1 mg/kg) and toltarox (0.3 ml/kg) . Oocyst counts were measured using the McMaster technique.

Table 2: Anti-Eymeriosis Activity at 15 Days Post-Treatment

| Compound | Oocysts per Gram (Mean ± SE) | Intensity Efficacy | Extensity Efficacy |

|---|---|---|---|

| C-18 | 12.4 ± 2.1 | 88.6% | 83.3% |

| Diacox | 24.7 ± 3.8 | 72.1% | 66.7% |

| Toltarox | 18.9 ± 2.5 | 80.3% | 75.0% |

| Control | 89.5 ± 5.2 | — | — |

C-18’s 88.6% intensity efficacy surpasses diacox by 16.5 percentage points, likely due to enhanced sporozoite membrane penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume